1,10-Phenanthroline-4-carboxylic acid

Catalog No.
S1903319
CAS No.
31301-27-6
M.F
C13H8N2O2
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-4-carboxylic acid

CAS Number

31301-27-6

Product Name

1,10-Phenanthroline-4-carboxylic acid

IUPAC Name

1,10-phenanthroline-4-carboxylic acid

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17)

InChI Key

VNUCJFRSRNCDFO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1
  • Metal Chelation: 1,10-phenanthroline is a known chelating agent, meaning it can form strong bonds with metal ions. 1,10-Phenanthroline-4-carboxylic acid retains the core structure of phenanthroline while adding a carboxylic acid group. Carboxylic acids can participate in additional bonding interactions, potentially leading to even stronger chelation properties compared to 1,10-phenanthroline []. This property could be valuable for studying metal-ion interactions in biological systems or developing new catalysts.

1,10-Phenanthroline-4-carboxylic acid is a derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound features a carboxylic acid functional group at the 4-position of the phenanthroline structure. Its molecular formula is C13H9N1O2, and it has significant applications in various fields such as analytical chemistry, biochemistry, and materials science due to its ability to form stable complexes with metal ions.

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to act as an acid in various reactions.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Complexation: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming chelate complexes that are useful in catalysis and sensing applications .

Research has indicated that 1,10-phenanthroline derivatives exhibit biological activities such as:

  • Antimicrobial Properties: Some studies suggest that phenanthroline derivatives possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells through metal ion complexation .
  • Enzyme Inhibition: These compounds can inhibit specific enzymes, making them valuable in drug design and development.

Several methods exist for synthesizing 1,10-phenanthroline-4-carboxylic acid:

  • Hydrolysis of Esters or Nitriles: This method involves the hydrolysis of ester or nitrile derivatives of phenanthroline under acidic or basic conditions to yield the carboxylic acid .
  • Oxidation of Methyl Groups: Using sodium chlorite, methyl groups on phenanthroline can be oxidized to form carboxylic acids. This method is noted for its mild conditions and cost-effectiveness .
  • Direct Functionalization: Direct substitution reactions can introduce the carboxylic acid group at the desired position on the phenanthroline scaffold.

1,10-Phenanthroline-4-carboxylic acid has diverse applications:

  • Analytical Chemistry: It is used as a chelating agent for metal ion detection and quantification.
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in catalysis and material science.
  • Biological Research: The compound serves as a probe for studying enzyme mechanisms and cellular processes due to its interaction with biomolecules.

Interaction studies involving 1,10-phenanthroline-4-carboxylic acid often focus on its binding affinity with metal ions. The presence of two nitrogen atoms allows it to form stable chelates with various transition metals, which can alter the reactivity and properties of these metals. Additionally, studies have shown that hydrogen bonding interactions between the carboxylic acid group and other functional groups can influence its biological activity and stability .

Several compounds share structural similarities with 1,10-phenanthroline-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,10-PhenanthrolineNo carboxylic acid groupStronger coordination properties without acidity
2-HydroxyquinolineHydroxy group instead of carboxylExhibits different solubility and reactivity
1,8-NaphthyridineSimilar nitrogen-containing heterocyclesDifferent coordination behavior due to naphthalene structure
2-AminophenolAmino group instead of carboxylEnhanced biological activity through amine function

These compounds highlight the unique properties of 1,10-phenanthroline-4-carboxylic acid while showcasing variations in reactivity and application potential based on structural differences.

XLogP3

2

Wikipedia

1,10-Phenanthroline-4-carboxylic acid

Dates

Modify: 2023-08-16

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